



# Application Notes: In Vitro Assessment of Sativex (Nabiximols) Efficacy on Glioma Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sativex  |           |
| Cat. No.:            | B1676899 | Get Quote |

### Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite multimodal treatment strategies.[1][2] There is an urgent need for novel therapeutic approaches that can overcome treatment resistance. **Sativex** (Nabiximols), an oromucosal spray containing a 1:1 ratio of  $\Delta^9$ -tetrahydrocannabinol (THC) and cannabidiol (CBD), has emerged as a potential anti-cancer agent.[3] Preclinical studies have demonstrated that the active components of **Sativex** can inhibit the growth of glioma tumors in vitro and in animal models.[4][5] These cannabinoids appear to be selective, killing glioma cells while leaving non-transformed cells unharmed.[4][5] This document provides an overview of the mechanisms of **Sativex** on glioma cells and details the in vitro assays and protocols necessary to evaluate its therapeutic efficacy.

## Mechanism of Action Overview

The anti-tumoral effects of THC and CBD in glioma are multifactorial and involve the modulation of several key cellular signaling pathways. THC, the primary psychoactive component, acts as a partial agonist of cannabinoid receptors CB1 and CB2, which are expressed on glioma cells.[6][7] CBD, which is non-psychoactive, has a low affinity for these receptors but influences other signaling systems.[4][7]

When used in combination, THC and CBD exhibit synergistic effects, leading to:

## Methodological & Application





- Induction of Apoptosis: The combination of THC and CBD promotes programmed cell death through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][4][8] This leads to the activation of caspase cascades (caspase-3, -7, -9) and PARP cleavage.[9][10]
- Cell Cycle Arrest: Treatment with both compounds can lead to a significant modulation of the cell cycle, inhibiting glioma cell proliferation.[4]
- Inhibition of Proliferation and Survival Pathways: The THC:CBD combination has been shown to down-regulate key pro-survival signaling pathways, including the ERK and Akt/mTOR pathways.[8][11][12]
- Inhibition of Invasion and Angiogenesis: Cannabinoids can reduce glioma cell invasiveness by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[6][8]

The following diagram illustrates the proposed signaling pathways affected by **Sativex** components in glioma cells.





Click to download full resolution via product page

Caption: Sativex (THC/CBD) anti-glioma signaling pathways.



## **Experimental Workflow**

A typical workflow for assessing the in vitro efficacy of **Sativex** on glioma cells involves several stages, from initial cell culture to endpoint functional assays.



Click to download full resolution via product page

Caption: General experimental workflow for Sativex efficacy testing.



## **Quantitative Data Summary**

The following tables summarize quantitative data from preclinical studies on the effects of cannabinoids on glioma cell lines.

Table 1: IC50 Values of Cannabinoids in Glioma Cell Lines

| Cell Line                  | Compound | IC50 Value          | Reference |
|----------------------------|----------|---------------------|-----------|
| U87MG                      | CBD      | 8.2 μg/mL (± 0.69)  | [10]      |
| U373MG                     | CBD      | 4.94 μg/mL (± 0.79) | [10]      |
| J3TBG                      | CBD      | 5.77 μg/mL (± 0.38) | [10]      |
| U87MG                      | CBD      | 26.2 μM (± 2.8)     | [10]      |
| U373                       | CBD      | 24.1 μM (± 2.16)    | [10]      |
| Patient-Derived GSCs (n=8) | CBD      | 50 μM (± 7.1)       | [13]      |
| Patient-Derived GSCs (n=8) | CBG      | 84 μM (± 15.3)      | [13]      |

| Patient-Derived GSCs (n=8) | CBD:CBG (3:1) | 42 μM (± 3.4) : 16 μM (± 1.1) |[13] |

Note: GSCs = Glioblastoma Stem Cells; CBG = Cannabigerol.

Table 2: Synergistic Effects of THC and CBD on Cell Viability

| Cell Line | Treatment    | % Cell Viability (±<br>SEM) | Reference |
|-----------|--------------|-----------------------------|-----------|
| U251      | THC (1.7 μM) | 71% (± 4)                   | [10]      |
| U251      | CBD (0.4 μM) | 83% (± 5)                   | [10]      |

 $| U251 | THC (1.7 \mu M) + CBD (0.4 \mu M) | 7\% (± 4) |[10] |$ 



## Experimental Protocols Protocol 1: Cell Viability and Cytotoxicity (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.[14]

#### Materials:

- Glioma cell lines (e.g., U87-MG, U251)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Sativex or THC/CBD standards
- 96-well flat-bottom tissue culture plates
- WST-1 reagent
- Microplate reader (420-480 nm absorbance)

#### Procedure:

- Cell Seeding: Harvest glioma cells and resuspend in complete medium. Seed 5 x  $10^3$  to 1 x  $10^4$  cells per well in 100  $\mu$ L of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO<sub>2</sub>.
- Treatment: Prepare serial dilutions of **Sativex** (or THC and CBD) in culture medium. Remove the medium from the wells and add 100 μL of the drug dilutions. Include vehicle-only controls.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C, 5% CO<sub>2</sub>.
- WST-1 Addition: Add 10 μL of WST-1 reagent to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor for color development.[14]



- Measurement: Gently shake the plate for 1 minute to ensure uniform color distribution.
   Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength
   >600 nm if available.[14]
- Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC<sub>50</sub> value.

## Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic). [15]

## Materials:

- Treated and control glioma cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- · Flow cytometer

### Procedure:

- Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
- Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.



- Staining: Transfer 100  $\mu$ L of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI solution.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μL of 1X Binding Buffer to each tube.
- Analysis: Analyze the samples by flow cytometry within 1 hour.
  - Viable cells: Annexin V-negative and PI-negative.
  - Early apoptotic cells: Annexin V-positive and PI-negative.[15]
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

## **Protocol 3: Cell Invasion Assay (Transwell Chamber)**

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[17] Cells are seeded in the upper chamber of a Transwell insert coated with a matrix (e.g., Matrigel), and invasion is quantified by counting the cells that migrate to the lower surface.[18]





Click to download full resolution via product page

Caption: Workflow for the Transwell cell invasion assay.

#### Materials:

- 24-well Transwell inserts (8 μm pore size)
- Matrigel Basement Membrane Matrix



- Serum-free culture medium and complete medium (with 10% FBS)
- · Cotton swabs, methanol, and crystal violet stain

#### Procedure:

- Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 μL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 2 hours to allow it to solidify.[17]
- Cell Preparation: Culture glioma cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 0.5-1 x 10<sup>6</sup> cells/mL.
- Seeding: Rehydrate the Matrigel layer with serum-free medium for 30 minutes. Remove the medium and add 200 μL of the cell suspension (containing the desired concentration of Sativex or vehicle) to the upper chamber.
- Chemoattractant: Add 600-750 μL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[17][19]
- Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO<sub>2</sub>.
- Cell Removal: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.[17]
- Fixation & Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain with 0.5% crystal violet for 15 minutes.
- Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry.
   Count the number of stained, invaded cells in several representative fields of view using a microscope.

## Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)



This method uses the DNA-intercalating dye propidium iodide (PI) and flow cytometry to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a drug induces cell cycle arrest.

### Materials:

- Treated and control glioma cells
- Cold 70% ethanol
- Phosphate-Buffered Saline (PBS)
- PI Staining Solution (e.g., 50 μg/mL PI, 100 μg/mL RNase A in PBS)[20]
- Flow cytometer

### Procedure:

- Cell Collection: Harvest ~1-2 x 10<sup>6</sup> cells per sample, including both floating and adherent populations.
- Washing: Wash cells once with cold PBS and centrifuge at ~500 x g for 5 minutes.
- Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[20]
- Incubation: Fix the cells for at least 2 hours at 4°C (or overnight).
- Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS to rehydrate the cells.
- Staining: Resuspend the cell pellet in 500 μL of PI Staining Solution.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.
- Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[20]
   The resulting DNA content histogram will show peaks corresponding to the G0/G1 phase (2n)



DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Therapeutic Potential of Cannabinoids Against Gliomas: A Systematic Review (2022–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress [mdpi.com]
- 5. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-Proliferative, and Anti-Migratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1b randomised, placebo-controlled trial of nabiximols cannabinoid oromucosal spray with temozolomide in patients with recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. From bench to bedside: the application of cannabidiol in glioma PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Cannabidiol inhibits RAD51 and sensitizes glioblastoma to temozolomide in multiple orthotopic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]







- 13. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & practices for cell viability | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. corning.com [corning.com]
- 18. Transwell invasion assay [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- To cite this document: BenchChem. [Application Notes: In Vitro Assessment of Sativex (Nabiximols) Efficacy on Glioma Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676899#in-vitro-assays-to-assess-sativex-efficacy-on-glioma-cells]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com